![molecular formula C19H16N4O2S2 B2536625 3-(1-(ベンゾ[b]チオフェン-2-カルボニル)ピペリジン-4-イル)チエノ[3,2-d][1,2,3]トリアジン-4(3H)-オン CAS No. 2034419-24-2](/img/structure/B2536625.png)
3-(1-(ベンゾ[b]チオフェン-2-カルボニル)ピペリジン-4-イル)チエノ[3,2-d][1,2,3]トリアジン-4(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H16N4O2S2 and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
免疫応答活性化
この化合物は、パターン認識受容体(PRR)およびアダプター分子であるSTINGを刺激することにより、自然免疫系を活性化することができます . この活性化は、ナチュラルキラー(NK)細胞およびT細胞を動員するケモカインの産生につながり、有効な抗腫瘍免疫を及ぼします .
創薬と合成
この化合物は、潜在的なSTINGアゴニストとして、一連のベンゾ[b]チオフェン-2-カルボキサミド誘導体の設計と合成に使用されてきました . 研究者は、ベンゾ[b]チオフェン環の4位に異なる置換基を導入することにより、生物学的評価のための新しい構造種を生成することができました .
タンパク質-タンパク質相互作用の研究
この化合物のSTINGタンパク質との相互作用は、タンパク質-タンパク質相互作用に関する貴重な洞察を提供します . この化合物のSTINGタンパク質との結合様式は、2つの標準的な水素結合、π-πスタッキング相互作用、およびアゴニストとSTINGタンパク質のCDN結合ドメインとの間に形成されるπ-カチオン相互作用を含むとされています .
作用機序
Target of Action
The primary target of the compound 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is the STING protein . STING, which stands for stimulator of interferon genes, is a regulatory protein localized in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells, and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF and NF-κB pathways . The compound increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of the compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
生化学分析
Biochemical Properties
3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with the stimulator of interferon genes (STING) protein, which is involved in the innate immune response. The interaction between 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one and STING leads to the activation of downstream signaling pathways, including the interferon regulatory factor (IRF) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These interactions result in the production of type I interferons and proinflammatory cytokines, which are crucial for immune responses.
Cellular Effects
The effects of 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, such as macrophages and dendritic cells, the compound activates the STING pathway, leading to enhanced production of interferons and cytokines . This activation can boost the immune response against pathogens and tumors. Additionally, the compound’s impact on gene expression includes the upregulation of genes involved in antiviral and antitumor responses.
Molecular Mechanism
At the molecular level, 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one exerts its effects through specific binding interactions with biomolecules. The compound binds to the cyclic dinucleotide-binding domain of the STING protein, inducing a conformational change that activates the protein . This activation triggers a cascade of signaling events, including the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), leading to the production of interferons and cytokines. The compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained activation of immune responses, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively activates the STING pathway without causing significant toxicity . At higher doses, adverse effects such as inflammation and tissue damage have been observed. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is involved in specific metabolic pathways that influence its activity and function. The compound interacts with enzymes and cofactors that modulate its metabolism and bioavailability . These interactions can affect metabolic flux and the levels of metabolites, impacting the compound’s overall efficacy. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. Studies have shown that the compound can effectively reach immune cells, where it exerts its immunomodulatory effects.
Subcellular Localization
The subcellular localization of 3-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these locations. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
3-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S2/c24-18(16-11-12-3-1-2-4-15(12)27-16)22-8-5-13(6-9-22)23-19(25)17-14(20-21-23)7-10-26-17/h1-4,7,10-11,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZIZQSCHOQRHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=CC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate](/img/structure/B2536545.png)
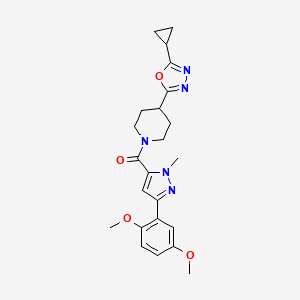
![{2-[6-(methylthio)-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}amine](/img/structure/B2536548.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2536549.png)
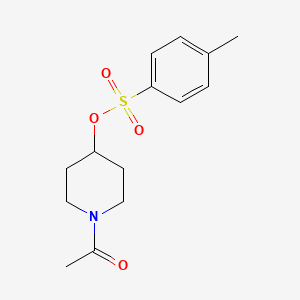
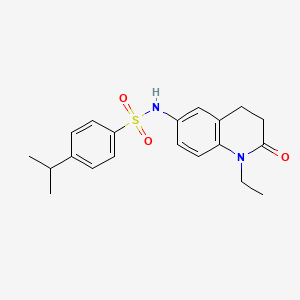
![3-Allyl-5-(4-methoxyphenyl)-2-sulfanylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2536554.png)
![N-(2,3-dimethylphenyl)-2-[5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2536555.png)

![4-({[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2536559.png)
![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2536561.png)
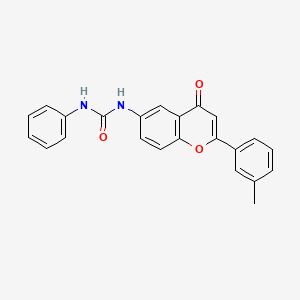
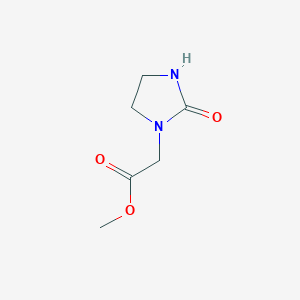
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2536565.png)
